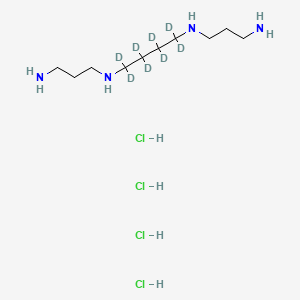
N-(3-aminopropyl)-4-fluorobenzamide hydrochloride
Übersicht
Beschreibung
“N-(3-aminopropyl)methacrylamide hydrochloride” is an aminoalkyl methacrylamide . It’s often used in the synthesis of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .
Synthesis Analysis
This compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .
Chemical Reactions Analysis
In the context of polymerization, the functional monomer influenced the radical polymerization process because of its chain transfer ability .
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling in Analytical Biochemistry
N-(3-aminopropyl)-4-fluorobenzamide hydrochloride is structurally related to compounds used in analytical biochemistry for fluorescent labeling of amino acids. For instance, studies have utilized derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) for the fluorimetric determination of secondary amino acids, leveraging the enhanced reactivity and fluorescence yield of these compounds. Such compounds offer a sensitive and selective method for analyzing amino acids, crucial for understanding biological processes and disease mechanisms (Imai & Watanabe, 1981).
Poly (ADP-ribose) Synthesis Inhibition
Another application area is in the study of poly(ADP-ribose) synthesis, where analogs like 3-aminobenzamide have been used extensively. These inhibitors aid in understanding the role of poly(ADP-ribose) in DNA repair and other cellular functions, albeit with some paradoxical results and nonspecific effects at certain concentrations. The complexity of cellular effects caused by these inhibitors underscores the intricate balance in DNA repair processes and the regulatory role of poly(ADP-ribose) (Cleaver et al., 1985).
Molecular Interactions and Structural Characterization
Compounds similar to N-(3-aminopropyl)-4-fluorobenzamide hydrochloride are used in characterizing molecular structures and interactions. For instance, derivatives like N-3-hydroxyphenyl-4-methoxybenzamide have been synthesized and analyzed through methods like X-ray diffraction and DFT calculations to understand the impact of intermolecular interactions on molecular geometry. Such studies reveal how crystal packing and molecular interactions influence the physical structure and behavior of compounds (Karabulut et al., 2014).
Fluorescent Probes for Enzyme Activity
Analogous compounds also serve as fluorescent probes to study enzyme activity. For example, p-Aminobenzamidine, a related compound, has been employed to investigate the active sites of serine proteases. Its binding to enzymes like trypsin and thrombin causes fluorescence enhancement and spectral shifts, providing valuable insights into enzyme interactions and dynamics (Evans et al., 1982).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12;/h2-5H,1,6-7,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXDGRJZUWZARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-4-fluorobenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)












![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)